MECOPROP-P
MECOPROP-P
(R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop.
Brand Name:
Vulcanchem
CAS No.:
16484-77-8
VCID:
VC0095672
InChI:
InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1
SMILES:
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O
Molecular Formula:
C10H11ClO3
Molecular Weight:
214.64 g/mol
MECOPROP-P
CAS No.: 16484-77-8
Main Products
VCID: VC0095672
Molecular Formula: C10H11ClO3
Molecular Weight: 214.64 g/mol
CAS No. | 16484-77-8 |
---|---|
Product Name | MECOPROP-P |
Molecular Formula | C10H11ClO3 |
Molecular Weight | 214.64 g/mol |
IUPAC Name | (2R)-2-(4-chloro-2-methylphenoxy)propanoic acid |
Standard InChI | InChI=1S/C10H11ClO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)/t7-/m1/s1 |
Standard InChIKey | WNTGYJSOUMFZEP-SSDOTTSWSA-N |
Isomeric SMILES | CC1=C(C=CC(=C1)Cl)O[C@H](C)C(=O)O |
SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Canonical SMILES | CC1=C(C=CC(=C1)Cl)OC(C)C(=O)O |
Melting Point | 94.5 °C |
Description | (R)-mecoprop is the (R)-enantiomer of 2-(4-chloro-2-methylphenoxy)propanoic acid; the active stereoisomer of the racemic herbicide mecoprop. It has a role as a phenoxy herbicide. It is a conjugate acid of a (R)-2-(4-chloro-2-methylphenoxy)propanoate. It is an enantiomer of a (S)-mecoprop. |
Vapor Pressure | 2.64e-06 mmHg |
PubChem Compound | 185588 |
Last Modified | Nov 11 2021 |
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